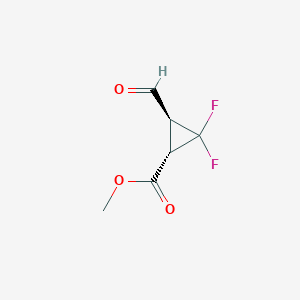
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate: is a synthetic organic compound characterized by its cyclopropane ring structure with two fluorine atoms and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.
Introduction of Fluorine Atoms: The difluorination of the cyclopropane ring can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formylation: The formyl group can be introduced via a formylation reaction, often using formylating agents like formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to yield alcohols or other reduced forms, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms involving cyclopropane rings and fluorinated compounds.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: May have applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules. The formyl group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
- rac-methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
- rac-methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., formyl vs. aminomethyl) can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The difluorinated cyclopropane ring in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate imparts unique reactivity compared to similar compounds with different substituents.
- Applications: While similar compounds may have overlapping applications, the specific properties of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate make it particularly suitable for certain research and industrial applications.
Properties
CAS No. |
142144-44-3 |
|---|---|
Molecular Formula |
C6H6F2O3 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
methyl (1S,3S)-2,2-difluoro-3-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3/t3-,4+/m1/s1 |
InChI Key |
QVHBGEHYPOOEQS-DMTCNVIQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C1(F)F)C=O |
Canonical SMILES |
COC(=O)C1C(C1(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















